METHYL 4-(5-BROMOFURAN-2-AMIDO)BENZOATE
Description
Properties
IUPAC Name |
methyl 4-[(5-bromofuran-2-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c1-18-13(17)8-2-4-9(5-3-8)15-12(16)10-6-7-11(14)19-10/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBJFPFRWYRUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-bromofuran-2-amido)benzoate typically involves the bromination of furan followed by amide formation and esterification. The general synthetic route can be summarized as follows:
Bromination of Furan: Furan is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amide Formation: The brominated furan is then reacted with 4-aminobenzoic acid to form the amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination systems, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-bromofuran-2-amido)benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Furanones
Reduction: De-brominated furan derivatives
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(5-bromofuran-2-amido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-(5-bromofuran-2-amido)benzoate involves its interaction with specific molecular targets. The brominated furan ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 4-(5-bromofuran-2-amido)benzoate with key analogs based on structural features, synthesis, and applications.
Structural Features and Reactivity
Key Observations :
- Electron-Withdrawing Groups: Bromine and chlorine substituents (as in and ) increase electrophilicity, favoring Suzuki-Miyaura couplings. In contrast, amino groups () introduce nucleophilic sites .
- Heterocyclic vs.
Data Tables for Key Comparisons
Table 1: Spectral Characterization Techniques
Table 2: Functional Group Impact on Reactivity
Q & A
Q. What are the key methodological steps for synthesizing METHYL 4-(5-BROMOFURAN-2-AMIDO)BENZOATE?
The synthesis typically involves:
- Amide Coupling : Reacting 5-bromofuran-2-carboxylic acid with methyl 4-aminobenzoate using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., DIPEA).
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product.
- Characterization : Confirmation via NMR (¹H and ¹³C) and mass spectrometry to validate the structure .
Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?
- NMR Spectroscopy : Identifies functional groups and spatial arrangement (e.g., aromatic protons, bromofuran signals).
- IR Spectroscopy : Detects amide (C=O stretch at ~1650 cm⁻¹) and ester (C-O stretch at ~1250 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verifies molecular ion peaks and isotopic patterns (e.g., bromine’s characteristic doublet) .
Q. How can researchers screen this compound for preliminary biological activity?
- In vitro assays : Use enzyme inhibition studies (e.g., kinase or protease assays) to evaluate binding affinity.
- Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) or antimicrobial activity against bacterial strains.
- Dose-response curves : Establish IC₅₀ values to quantify potency .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s environmental fate?
- Compartmental Analysis : Investigate partitioning in air, water, and soil using OECD Guideline 121 (shake-flask method for log P determination).
- Degradation Studies : Simulate hydrolysis (pH 4–9 buffers) or photolysis (UV light exposure) to assess persistence.
- Ecotoxicology : Use Daphnia magna or Danio rerio models to evaluate acute/chronic toxicity .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Meta-analysis : Systematically compare assay conditions (e.g., pH, temperature, solvent) to identify confounding variables.
- Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate functional group contributions.
- Computational modeling : Perform molecular docking to predict binding modes and validate discrepancies experimentally .
Q. What theoretical frameworks guide mechanistic studies of this compound’s interactions with biological targets?
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with activity trends.
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to hypothesize binding motifs.
- Kinetic Analysis : Apply Michaelis-Menten or allosteric models to enzyme inhibition data .
Q. How should researchers design a robust in vivo study to evaluate therapeutic potential?
- Animal Models : Use transgenic mice or xenograft models for disease-specific efficacy.
- Dosing Regimens : Optimize bioavailability via pharmacokinetic profiling (e.g., AUC, Cₘₐₓ).
- Control Groups : Include vehicle controls and reference compounds (e.g., cisplatin for anticancer studies) .
Methodological Challenges & Solutions
Q. What strategies mitigate synthetic challenges like low amide coupling yields?
- Reagent Optimization : Test alternative coupling agents (e.g., PyBOP vs. HATU) and solvents (DMF vs. DCM).
- Microwave-assisted synthesis : Enhance reaction efficiency by reducing time and improving regioselectivity.
- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) during coupling .
Q. How can researchers address discrepancies between computational predictions and experimental binding data?
- Force Field Refinement : Use QM/MM (quantum mechanics/molecular mechanics) hybrid methods for accurate energy calculations.
- Solvent Effects : Incorporate explicit solvent molecules in docking simulations.
- Mutagenesis Studies : Validate predicted binding residues via site-directed mutagenesis .
Data Presentation Guidelines
Q. What tabular formats are recommended for comparing this compound with analogs?
- Functional Group Comparison :
| Compound | Bromine Position | Amide Linkage | Bioactivity (IC₅₀) |
|---|---|---|---|
| Target Compound | 5-bromofuran | 4-position | 12.5 µM |
| Chlorofuran Analog | 5-chlorofuran | 4-position | 18.7 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
